molecular formula C12H14ClNO3 B15111500 4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid

4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid

Cat. No.: B15111500
M. Wt: 255.70 g/mol
InChI Key: JIVPXSUQTZOHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid is an organic compound with the molecular formula C12H14ClNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by an amino group linked to a 3-methyl-1-oxobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-2-(3-methylbutanoylamino)benzoic acid

InChI

InChI=1S/C12H14ClNO3/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12(16)17/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

JIVPXSUQTZOHSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.